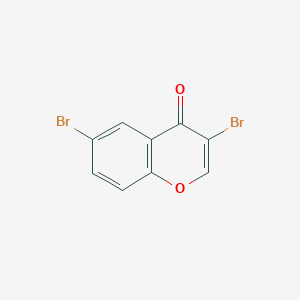
チダミド
概要
説明
Tucidinostat is a benzamide HDI developed in China. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . Its brand names include Epidaza and Hiyasta. In Japan, it has orphan drug status and is approved for relapsed or refractory peripheral T-cell lymphoma (PTCL) and adult T-cell leukemia-lymphoma (ATLL) treatment . Additionally, tucidinostat is being researched for pancreatic cancer treatment .
科学的研究の応用
Tucidinostat’s applications span multiple fields:
Cancer Research: As an HDI, it modulates gene expression by inhibiting histone deacetylation, potentially impacting cancer cell growth and survival.
Epigenetics: Tucidinostat’s effects on chromatin remodeling make it valuable for studying epigenetic regulation.
Immunology: It may influence immune responses through epigenetic modifications.
Drug Development: Researchers explore its potential as a combination therapy or standalone treatment.
作用機序
Tucidinostat’s mechanism involves inhibiting HDAC enzymes, leading to increased histone acetylation. This epigenetic modification affects gene expression, impacting cell proliferation, differentiation, and apoptosis. Molecular targets include HDAC1, HDAC2, HDAC3, and HDAC10.
将来の方向性
Chidamide has shown promising results in the treatment of various hematological malignancies . It has potential for integration with other inhibitors like JAK inhibitor Ruxolitinib, and with chemotherapy or HSCT, which may possibly improve the prognosis of acute myeloid leukemia with CEBPA mutations .
生化学分析
Biochemical Properties
Chidamide selectively inhibits HDAC1, 2, 3 (class I) and HDAC10 (class II) . As an epigenetic modulator, inhibition of HDACs by Chidamide affects the expression of multiple downstream genes involved in cancer cell survival and proliferation, thereby suppressing tumor growth and invasiveness .
Cellular Effects
Chidamide has demonstrated significant clinical benefits for patients with relapsed/refractory peripheral T-cell lymphomas (PTCL) in previous studies . It potently reduces cell viability in all four follicular lymphoma (FL) cell lines in a dose-dependent manner .
Molecular Mechanism
Chidamide induces acetylated histones accumulation in the promoter of SOCS3 . Moreover, Chidamide upregulates the mRNA and protein expression of SOCS3, and also significantly downregulates JAK2/STAT3 signaling .
Temporal Effects in Laboratory Settings
It has been observed that Chidamide shows reasonable safety and tolerability in the IND enabling studies .
Dosage Effects in Animal Models
It has been approved for the treatment of PTCL, ATL and, in combination with exemestane, in a subpopulation of breast cancer .
Metabolic Pathways
Given its role as a HDAC inhibitor, it is likely to interact with enzymes or cofactors involved in histone acetylation and deacetylation processes .
Transport and Distribution
Given its small molecule nature, it is likely to be able to freely diffuse across cell membranes .
Subcellular Localization
Given its role as a HDAC inhibitor, it is likely to be localized in the nucleus where it can interact with histones .
準備方法
Industrial Production:: Information regarding large-scale industrial production methods for tucidinostat remains limited. it is typically synthesized through multi-step organic synthesis.
化学反応の分析
Reactions Undergone:: Tucidinostat is involved in various chemical reactions, including oxidation, reduction, and substitution. precise reaction conditions and mechanisms are proprietary.
Common Reagents and Conditions::Oxidation: Tucidinostat may undergo oxidative transformations using reagents like peroxides or metal catalysts.
Reduction: Reduction reactions could involve hydrides (e.g., LiAlH₄) or metal catalysts (e.g., Pd/C).
Substitution: Substitution reactions may occur at specific functional groups (e.g., amide or pyridine) using appropriate nucleophiles.
Major Products:: The major products formed during these reactions would include various intermediates and derivatives of tucidinostat. Unfortunately, detailed structures are proprietary.
類似化合物との比較
Tucidinostat’s uniqueness lies in its selective inhibition profile. Unlike broad-spectrum HDIs, it specifically targets HDAC1, HDAC2, HDAC3, and HDAC10. Similar compounds include pan-HDIs (e.g., vorinostat) and other subtype-selective HDIs (e.g., entinostat).
特性
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1616493-44-7 | |
| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucidinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCIDINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Chidamide is a benzamide-type histone deacetylase inhibitor (HDACi) that primarily targets and inhibits histone deacetylases (HDACs), particularly class I HDAC1, HDAC2, HDAC3, and class IIb HDAC10. [, , , , , , , , ]
A: By inhibiting HDACs, Chidamide increases histone acetylation levels, leading to alterations in gene expression. This impacts a wide range of cellular processes, including cell cycle progression, apoptosis, differentiation, and immune responses. [, , , , , , , , ]
ANone: Chidamide has been shown to modulate various signaling pathways, including:
- JAK2/STAT3: Chidamide treatment leads to upregulation of SOCS3, a suppressor of cytokine signaling, and consequently inhibits the JAK2/STAT3 pathway. This is linked to its cytotoxic effects in myelodysplastic syndrome (MDS) cells. []
- PI3K/AKT: Chidamide suppresses the activation of the PI3K/AKT pathway in K562 cells, contributing to its anti-proliferative effect in chronic myeloid leukemia (CML). []
- MAPK: Chidamide regulates the MAPK pathways in Burkitt lymphoma cells, leading to growth inhibition and apoptosis. []
A: Chidamide has been shown to modulate macrophage polarization, inhibiting the activity of M2-like tumor-associated macrophages and promoting a shift towards the M1 phenotype. This contributes to its antitumor effect. []
ANone: Unfortunately, this information is not provided within the abstracts you have provided.
ANone: The provided abstracts do not contain spectroscopic data for Chidamide.
ANone: The provided abstracts primarily focus on Chidamide's biological activity and lack information about its material compatibility and stability under various conditions.
A: Chidamide is an inhibitor of HDACs, and its mechanism of action relies on binding to and inhibiting these enzymes. It does not exhibit catalytic properties itself. [, , , , , , , , ]
A: One study utilized a three-dimensional model to demonstrate the interactions between Chidamide and HDAC2, providing insights into the binding mechanism. [] Further computational studies exploring Chidamide's interactions with other targets or its pharmacokinetic properties might be available in other literature.
ANone: The provided abstracts do not explicitly discuss structure-activity relationship studies for Chidamide. This is a potential avenue for future research to optimize its therapeutic properties.
ANone: The provided abstracts are focused on Chidamide's preclinical and clinical studies, and do not contain information about its compliance with SHE regulations. Regulatory compliance is a crucial aspect of drug development and is likely addressed in separate documentation.
A: A phase 1b/2 study (NCT02809573) evaluating Chidamide in combination with CHOP chemotherapy reported a linear and dose-dependent pharmacokinetic profile for Chidamide over the dose range of 20 to 35 mg. The study also found that co-administration with CHOP did not significantly affect Chidamide's plasma exposure. []
ANone: A wide range of cell lines have been used, demonstrating Chidamide's activity in various cancer types. Some examples include:
- DLBCL: OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, Su-DLH10 []
- MDS: SKM-1 []
- Lung cancer: NCI-H226, NCI-2170, A549 [, , , ]
- T-cell leukemia: Jurkat []
- CTCL: Hut78, HH [, ]
ANone: Studies have employed different animal models, including:
- Xenograft models: Nude mice bearing human DLBCL cell line OCI-LY7, human colon cancer LoVo cell xenografts, and human pancreatic cancer PaTu8988 cell xenografts have been used to evaluate Chidamide's antitumor activity in vivo. [, , ]
- Disseminated murine model: This model has been used to evaluate Chidamide's effects on myeloma-associated bone disease. []
ANone: Yes, Chidamide has been investigated in multiple clinical trials, including:
- Phase 1b/2 study (NCT02809573): This study evaluated Chidamide combined with CHOP in previously untreated peripheral T-cell lymphoma (PTCL) patients. []
- Phase II study (NCT04022005): This study assessed the efficacy and safety of Chidamide plus R-GemOx in relapsed/refractory DLBCL patients ineligible for autologous stem cell transplantation. []
- Phase II study: This study evaluated Chidamide plus R-GDP salvage chemotherapy in relapsed/refractory DLBCL patients ineligible for autologous transplantation. []
- Single-arm multicenter clinical trial: This trial evaluated Chidamide in combination with lenalidomide in DLBCL. []
ANone: Research has identified potential resistance mechanisms:
- HDAC1 overexpression: In non-small cell lung cancer (NSCLC) cells, elevated HDAC1 expression has been linked to Chidamide resistance, suggesting HDAC1 as a potential biomarker for predicting drug sensitivity. []
- BCL6-mediated inhibition of histone acetylation: In DLBCL cells, BCL6 can inhibit Chidamide-induced histone acetylation by recruiting HDACs, leading to drug resistance. []
ANone: Studies show a complex picture:
- Cross-resistance: Chidamide-resistant NSCLC cells (A549-CHI-R) exhibited cross-resistance to Paclitaxel, Vinorelbine, and Gemcitabine. []
- Retained sensitivity: Notably, A549-CHI-R cells remained sensitive to Cisplatin (CDDP) and 5-Fluorouracil (5-FU), indicating potential for combination therapies. []
ANone: Clinical trials and real-world studies have reported the following common adverse events:
- Hematological toxicities: Neutropenia, thrombocytopenia, anemia, and leukopenia are frequently reported. [, , , , , ]
- Gastrointestinal effects: Nausea, vomiting, diarrhea, and anorexia are also observed. [, , , ]
- Other: Fatigue, liver dysfunction, and pneumonia have been reported. [, , ]
ANone: The provided abstracts do not focus on targeted drug delivery strategies for Chidamide. This remains a potential area for future research to enhance its therapeutic index.
ANone: Research has suggested potential biomarkers:
- HDAC1: Overexpression of HDAC1 has been linked to Chidamide resistance in NSCLC, suggesting its potential as a predictive marker for drug sensitivity. []
- BCL6: In DLBCL, BCL6 expression serves as a determinant of Chidamide sensitivity and a potential biomarker for treatment response. []
- CD20: In DLBCL, CD20 surface expression can be used to evaluate treatment response in patients. []
ANone: Various techniques have been employed in the research, including:
- Chromatin immunoprecipitation (ChIP): Used to examine the acetylation levels of genes promoter-associated histone H3 and H4. []
- Western blotting: Employed to analyze protein expression levels, including acetylated histones, apoptosis-related proteins, and signaling pathway factors. [, , , , , , , , , , , , , , , ]
- Flow cytometry: Used to assess apoptosis, cell cycle distribution, and surface expression of specific markers. [, , , , , , ]
- MTT assay: Used to determine cell viability and drug sensitivity. [, , , , , , , , , , ]
- RNA sequencing (RNA-seq): Employed to analyze global transcriptome changes and identify potential target genes. [, , , , , ]
- Reverse transcription-polymerase chain reaction (RT-PCR): Used to quantify mRNA expression levels. [, , , , , , , , ]
ANone: The provided abstracts primarily focus on Chidamide's therapeutic effects and do not address its environmental impact or degradation. This is an important area for further investigation to ensure environmental safety.
ANone: The provided abstracts do not contain information about Chidamide's dissolution and solubility.
ANone: The provided abstracts do not offer details on the validation of analytical methods. Validation is a critical aspect of ensuring accuracy, precision, and specificity of analytical techniques.
ANone: The provided research papers do not describe specific quality control measures. These measures are essential for drug development and are typically detailed in regulatory documentation and manufacturing protocols.
ANone: While Chidamide's impact on immune cells is mentioned, the abstracts do not directly address its potential for immunogenicity.
ANone: The provided abstracts do not contain information about drug-transporter interactions involving Chidamide.
ANone: The provided abstracts do not specify Chidamide's potential for inducing or inhibiting drug-metabolizing enzymes.
ANone: The abstracts primarily focus on Chidamide's anti-cancer effects and do not provide information on its biocompatibility or biodegradability.
A: While the abstracts do not directly compare Chidamide to other HDAC inhibitors, there are other HDAC inhibitors available, such as Suberoylanilide hydroxamic acid (SAHA). [] These alternatives might have different efficacy, safety, and pharmacokinetic profiles.
ANone: The provided research does not address waste management strategies related to Chidamide.
ANone: Several resources have been utilized in the research, including:
- Public databases: The Gene Expression Omnibus (GEO) repository, the Genomics of Drug Sensitivity database, and the Gene Expression Profiling Interactive Analysis (GEPIA) platform have been used to access gene expression data, drug sensitivity data, and survival analysis, respectively. [, , ]
- Software tools: Software such as CalcuSyn, X-tile software, and Cytoscape with its CytoHubba plugin have been used for synergy analysis, cut-off point calculation, and hub gene identification, respectively. [, , ]
ANone: The provided abstracts do not include information about the discovery or specific developmental milestones of Chidamide.
ANone: The research presented highlights the potential for collaborations across various disciplines, including:
- Epigenetics and cancer biology: Understanding the interplay between Chidamide's epigenetic modulation and its anti-cancer effects requires expertise from both fields. [, , , , , , , ]
- Immunology and cancer therapy: Investigating Chidamide's impact on immune cells and its potential to enhance immunotherapy is a promising avenue for interdisciplinary research. [, , ]
- Pharmaceutical sciences and drug delivery: Collaboration with pharmaceutical scientists is crucial for optimizing Chidamide's formulation and exploring targeted drug delivery strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



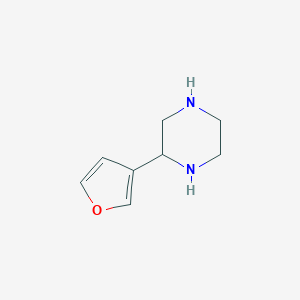
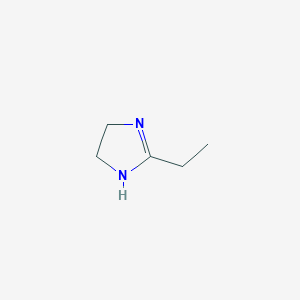
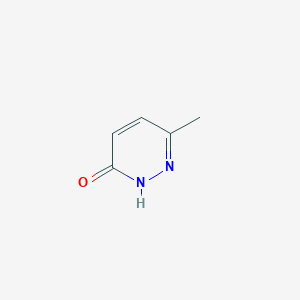


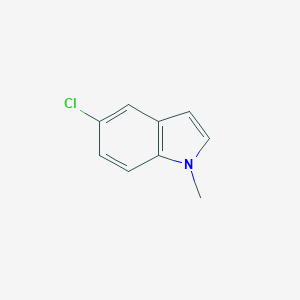
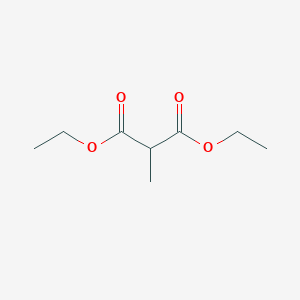
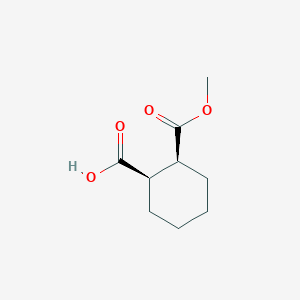
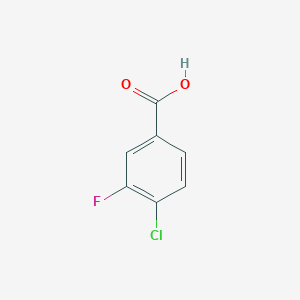

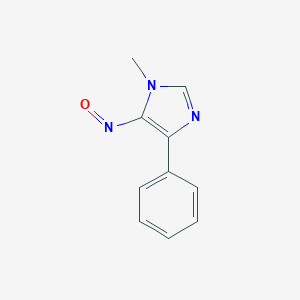
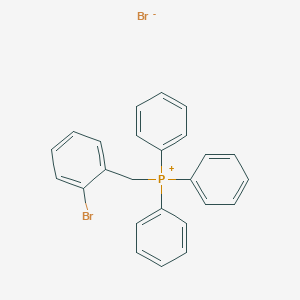
![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
